molecular formula C19H20BrNO4S B11597359 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide

Cat. No.: B11597359
M. Wt: 438.3 g/mol
InChI Key: CQDYVFGLXXHIEZ-UHFFFAOYSA-N
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Description

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a dioxidotetrahydrothiophenyl group, and a methoxybenzyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This step involves the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

    Attachment of the Dioxidotetrahydrothiophenyl Group: This can be achieved through nucleophilic substitution reactions, where the thiophene derivative is introduced to the benzamide core.

    Methoxybenzyl Group Introduction: The methoxybenzyl group can be attached via alkylation reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

    Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of benzamides are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

Medicinal chemistry applications may include the investigation of this compound as a potential therapeutic agent. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or neurological disorders.

Industry

In the industrial sector, compounds like this one can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-methoxybenzyl)benzamide: Lacks the dioxidotetrahydrothiophenyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide: Lacks the bromine atom.

    4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the methoxybenzyl group.

Uniqueness

The presence of all three functional groups (bromine, dioxidotetrahydrothiophenyl, and methoxybenzyl) in 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide makes it unique. This combination of groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H20BrNO4S

Molecular Weight

438.3 g/mol

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C19H20BrNO4S/c1-25-18-8-2-14(3-9-18)12-21(17-10-11-26(23,24)13-17)19(22)15-4-6-16(20)7-5-15/h2-9,17H,10-13H2,1H3

InChI Key

CQDYVFGLXXHIEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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